molecular formula C17H21ClN2O2S B13405718 (4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

Cat. No.: B13405718
M. Wt: 352.9 g/mol
InChI Key: XGWIJUOSCAQSSV-ZRKZCGFPSA-N
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Description

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine ring, a chlorophenyl group, and a cyclohexyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thiazolidine-2,4-dione derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide stands out due to its thiazolidine ring, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry and as a research tool for studying enzyme mechanisms and protein interactions .

Properties

Molecular Formula

C17H21ClN2O2S

Molecular Weight

352.9 g/mol

IUPAC Name

(4R)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide

InChI

InChI=1S/C17H21ClN2O2S/c1-11-15(12-7-9-13(18)10-8-12)23-17(22)20(11)16(21)19-14-5-3-2-4-6-14/h7-11,14-15H,2-6H2,1H3,(H,19,21)/t11-,15?/m1/s1

InChI Key

XGWIJUOSCAQSSV-ZRKZCGFPSA-N

Isomeric SMILES

C[C@@H]1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1C(SC(=O)N1C(=O)NC2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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